molecular formula C9H10N2 B2808114 3,4-Dihydroquinolin-2-amine CAS No. 4008-62-2

3,4-Dihydroquinolin-2-amine

Numéro de catalogue: B2808114
Numéro CAS: 4008-62-2
Poids moléculaire: 146.193
Clé InChI: RREBANHDFAXBEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine est un composé hétérocyclique qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine se compose d'un noyau de quinoléine avec une substitution dihydro et ylideneamine, ce qui confère des propriétés chimiques uniques au composé.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .

Biochemical Pathways

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.

Pharmacokinetics

The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine peut être réalisée selon diverses voies de synthèse. Une méthode courante implique la réaction de 2-alkynylanilines avec des cétones en présence de catalyseurs acides de Brønsted ou de Lewis . Par exemple, la réaction de 2-éthynylanilines avec des cétones en présence d'acide p-toluènesulfonique monohydraté dans l'éthanol à reflux conduit aux dérivés quinoléiques désirés . Une autre approche implique l'utilisation de FeCl3 comme catalyseur dans le toluène à des températures élevées .

Méthodes de production industrielle

La production industrielle du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le choix des catalyseurs, des solvants et des paramètres réactionnels est crucial pour une production efficace. Les réacteurs à flux continu et les plateformes de synthèse automatisée sont souvent utilisés pour rationaliser le processus de production et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions

Le 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine-2-one.

    Réduction : Les réactions de réduction peuvent convertir le groupe ylideneamine en amine.

    Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le noyau de la quinoléine.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substituée, qui peuvent présenter des propriétés biologiques et chimiques différentes selon la nature des substituants.

Applications de recherche scientifique

Mécanisme d'action

Le mécanisme d'action du 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un inhibiteur de la synthétase de l'aldostérone (CYP11B2), qui catalyse la conversion de la 11-désoxycorticostérone en aldostérone . En inhibant cette enzyme, le composé peut potentiellement réduire les niveaux élevés d'aldostérone associés à l'hypertension artérielle et à l'insuffisance cardiaque.

Applications De Recherche Scientifique

1.1. Neuropharmacology

3,4-Dihydroquinolin-2-amine derivatives have been synthesized and evaluated for their potential as dopamine receptor D2 modulators. A study revealed that certain derivatives exhibited high affinity for D2 receptors and showed promise in treating central nervous system disorders such as schizophrenia. The compound 5e demonstrated a favorable profile for crossing the blood-brain barrier while maintaining low cytotoxicity, indicating its potential for neuropharmacological applications .

1.2. Matrix Metalloproteinase Inhibition

Research has identified 3,4-dihydroquinolin-2-one derivatives as inhibitors of matrix metalloproteinases (MMPs). These enzymes are implicated in various diseases characterized by tissue breakdown, including heart disease and arthritis. The inhibition of MMPs by these compounds suggests their utility in treating conditions such as cardiac insufficiency and inflammatory bowel disease .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including redox-triggered reactions and asymmetric synthesis techniques. Recent advancements have allowed for the development of chiral variants with complex structures, enhancing their potential biological activities .

3.1. Enzyme Inhibition

Several studies have reported the enzyme inhibition properties of this compound derivatives. For instance, peptide-dihydroquinolinone conjugates have shown inhibitory effects against human carbonic anhydrase II (hCA II), with IC50 values ranging from 15.7 to 65.7 µM . This suggests potential applications in treating conditions related to carbonic anhydrase activity.

3.2. Antioxidant Properties

The antioxidant activities of some this compound derivatives have been evaluated using DPPH radical scavenging assays. Although these compounds displayed weaker antioxidant properties compared to standard antioxidants like α-tocopherol, their structural modifications could enhance these activities in future studies .

4.1. Case Study: Neuropharmacological Potential

A pilot study focused on synthesizing new derivatives based on the approved drug aripiprazole highlighted the need for developing effective neuroleptic drugs targeting D2 receptors . The findings indicated that the synthesized compounds could serve as potential alternatives or adjuncts to existing treatments for schizophrenia.

4.2. Case Study: MMP Inhibition

Another significant study investigated the efficacy of 3,4-dihydroquinolin-2-one derivatives as MMP inhibitors, demonstrating their potential in managing diseases associated with extracellular matrix degradation . This case study underscores the relevance of these compounds in therapeutic strategies against chronic diseases.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
NeuropharmacologyDopamine receptor D2 modulationHigh affinity and low cytotoxicity observed
Matrix Metalloproteinase InhibitionTreatment of heart disease and arthritisEffective MMP inhibitors identified
Enzyme InhibitionHuman carbonic anhydrase II inhibitionIC50 values between 15.7–65.7 µM
Antioxidant PropertiesRadical scavengingWeaker than standard antioxidants

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la synthétase de l'aldostérone le distingue des autres dérivés de la quinoléine, ce qui en fait un composé précieux pour la recherche sur les maladies cardiovasculaires.

Activité Biologique

3,4-Dihydroquinolin-2-amine, a compound belonging to the dihydroquinoline class, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered nitrogen-containing heterocyclic structure. Its unique chemical properties arise from the presence of both an amino group and a carbonyl group within the quinoline framework, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Dopamine Receptor Modulation : Recent studies have synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one as potential modulators of dopamine receptor D2 (D2R). One notable compound demonstrated high affinity for D2R and showed promise for treating central nervous system disorders such as schizophrenia .
  • Cholinesterase Inhibition : Compounds derived from this scaffold have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For instance, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for hMAO-A, indicating significant potential for treating Alzheimer's disease .

Case Studies and Experimental Results

  • Dopamine Receptor D2 Modulators :
    • A series of new derivatives were synthesized and evaluated for their D2R affinity. Compound 5e showed the highest affinity but had a different binding mode compared to known ligands, suggesting further exploration is needed to optimize its efficacy .
  • Acetylcholinesterase Inhibition :
    • In vitro studies revealed that certain derivatives can effectively inhibit AChE and MAOs. Compound 3e was identified as the most effective inhibitor with balanced activity against both enzyme types while demonstrating low cytotoxicity in neuronal cell lines .
  • Anticancer Activity :
    • The biological activity of tetrahydroquinoline derivatives has also been assessed in various cancer cell lines. Some compounds showed significant antiproliferative effects against prostate carcinoma and breast adenocarcinoma cells, outperforming their original quinoline structures .

Data Table: Biological Activities Summary

CompoundTarget/ActivityIC50 Value (µM)Notes
5eD2R AffinityN/AHigh affinity but unique binding mode
3eAChE Inhibition0.28 (eeAChE)Effective inhibitor with low cytotoxicity
MAO-A Inhibition0.91Balanced inhibition profile
MAO-B Inhibition2.81
Various TetrahydroquinolinesAntiproliferative ActivityN/AEffective against DU145 and MCF7 cell lines

Propriétés

IUPAC Name

3,4-dihydroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREBANHDFAXBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 46.8 g (1.2 moles) of sodamide. 400 cc of toluene containing 0.5 cc of oleic acid and 129.2 g (1.0 mole) of quinoline was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. Cooling water was turned on the reflux condenser. The autoclave was heated with stirring for 2 hours within a range of 138°-148° C. No hydrogen evolution was observed. The autoclave was cooled and vented to atmospheric pressure. The reaction mixture was carefully hydrolyzed (external cooling) with 150 cc of water. The maximum temperature was 30° C. The hydrolyzed mixture contained organic crystalline material. In order to dissolve the crystals, 200 cc of 4-picoline was added and the mixture thoroughly stirred. The aqueous phase was allowed to settle and was removed. The organic phase was placed under vacuum at 40° C. to remove most of the residual ammonia. It was then treated with dry ice and filtered to remove carbonates. The filtrate was topped to a liquid temperature of 110° C. at 50 mm Hg. To the residue was added about 2 parts of toluene and the solution was allowed to crystallize. The mixture was filtered to give 57.4 g of 2-amino-3,4-dihydroquinoline, m.p. of 134.9°-136.3° C. The dihydroquinoline was hydrolyzed in boiling water to give 3,4-dihydrocarbostyril m.p. 165.7°-167.1° C. It is reported in Tetsuji et al., J. Heterocycle Chem., 2, 330 (1965) that the Chichibabin amination of quinoline in toluene at atmospheric pressure gave only 2-aminoquinoline. Derivatives of 3,4-dihydrocarbostryril have anti-inflammatory and blood platelet coagulation activities as claimed by Nakagawa et al., Japan. Kokai 77 73,866.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.